

Physical and chemical properties of CFL-137

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Compound of Interest

Compound Name: CFL-137

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An In-Depth Technical Guide to **CFL-137**: A Potent Inhibitor of KRasG12C

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **CFL-137**, a compound identified as a potent and selective inhibitor of the KRasG12C mutation. **CFL-137**, chemically known as 2-Hydroxy-1-naphthaldehyde, has demonstrated significant anti-proliferative activity in preclinical models, making it a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

CFL-137 is a solid, crystalline compound with the following properties:

Property	Value	Reference
Chemical Name	2-Hydroxy-1-naphthaldehyde	[1][2][3]
Molecular Formula	C ₁₁ H ₈ O ₂	[1][2]
Molecular Weight	172.18 g/mol	
Melting Point	79-80 °C	
Boiling Point	163-166 °C at 8 mmHg	
Appearance	Slightly colored solid	
Solubility	Soluble in ethanol	

Biological Activity

CFL-137 is a covalent inhibitor that specifically targets the cysteine residue of the KRasG12C mutant protein. This mutation is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer. By binding to this mutant, **CFL-137** locks the KRas protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell growth and survival.

In Vitro Anti-proliferative Activity

CFL-137 has been shown to inhibit the proliferation of various cancer cell lines harboring the KRasG12C mutation. The half-maximal inhibitory concentration (IC₅₀) values from a 72-hour cell viability assay are summarized below:

Cell Line	Cancer Type	KRas Mutation	IC ₅₀ (μM)
H1792	Lung	G12C	11.4
H358	Lung	G12C	12.3
SW1573	Lung	G12C	24.2
MiaPaca2	Pancreatic	G12C	24.5
PANC-1	Pancreatic	G12D	27.63
SW480	Colon	G12V	44.5
A549	Lung	G12S	43.3
BxPC3	Pancreatic	WT	46.9
LCLC-103H	Lung	WT	32.4
HCA-7	Colon	WT	26.2
MRC-5	Normal Lung Fibroblast	WT	25.0
HUVEC-TERT	Normal Endothelial	WT	10.8
CCD-986Sk	Normal Skin Fibroblast	WT	66.2

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

In Vivo Efficacy

In a subcutaneous xenograft mouse model using the H1792 human lung cancer cell line (KRasG12C mutant), intraperitoneal administration of **CFL-137** resulted in a significant reduction in tumor growth.

Animal Model	Cell Line	Treatment	Dosage	Result
NOD/SCID female mice	H1792 (KRasG12C)	CFL-137 (i.p.)	5 mg/kg, 15 mg/kg, 30 mg/kg	Dose-dependent tumor growth inhibition.

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

Experimental Protocols

Synthesis of CFL-137 (2-Hydroxy-1-naphthaldehyde)

This protocol is adapted from a standard organic synthesis procedure.

Materials:

- β -naphthol
- 95% Ethanol
- Sodium hydroxide (NaOH)
- Chloroform (CHCl_3)
- Hydrochloric acid (HCl, sp. gr. 1.18)
- Deionized water

Equipment:

- 2-L three-necked round-bottom flask

- Reflux condenser
- Mercury-sealed stirrer
- Dropping funnel
- Steam bath
- Distillation apparatus
- Separatory funnel

Procedure:

- In the three-necked flask, dissolve 100 g (0.69 mole) of β -naphthol in 300 g of 95% ethanol.
- With stirring, rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.
- Heat the resulting solution to 70–80 °C on a steam bath.
- Begin the dropwise addition of 131 g (1.1 moles) of chloroform. The addition rate should be controlled to maintain gentle refluxing.
- After the chloroform addition is complete, continue stirring for 1 hour.
- Remove the ethanol and excess chloroform by distillation using a steam bath.
- Acidify the residue with hydrochloric acid, with vigorous stirring, until the solution is acidic to Congo red paper.
- An oil will separate. Add sufficient water to dissolve any precipitated salt, then separate the oil.
- Wash the oil several times with hot water.
- Purify the crude product by vacuum distillation to obtain a slightly colored distillate (boiling at 163–166 °C at 8 mmHg) which solidifies upon cooling.
- Recrystallize the solid from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.

In Vitro Cell Viability Assay (MTT Assay)

This is a general protocol for determining the IC₅₀ values of **CFL-137** against cancer cell lines.

Materials:

- KRasG12C mutant and wild-type cancer cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **CFL-137** stock solution (in DMSO)
- 96-well plates
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

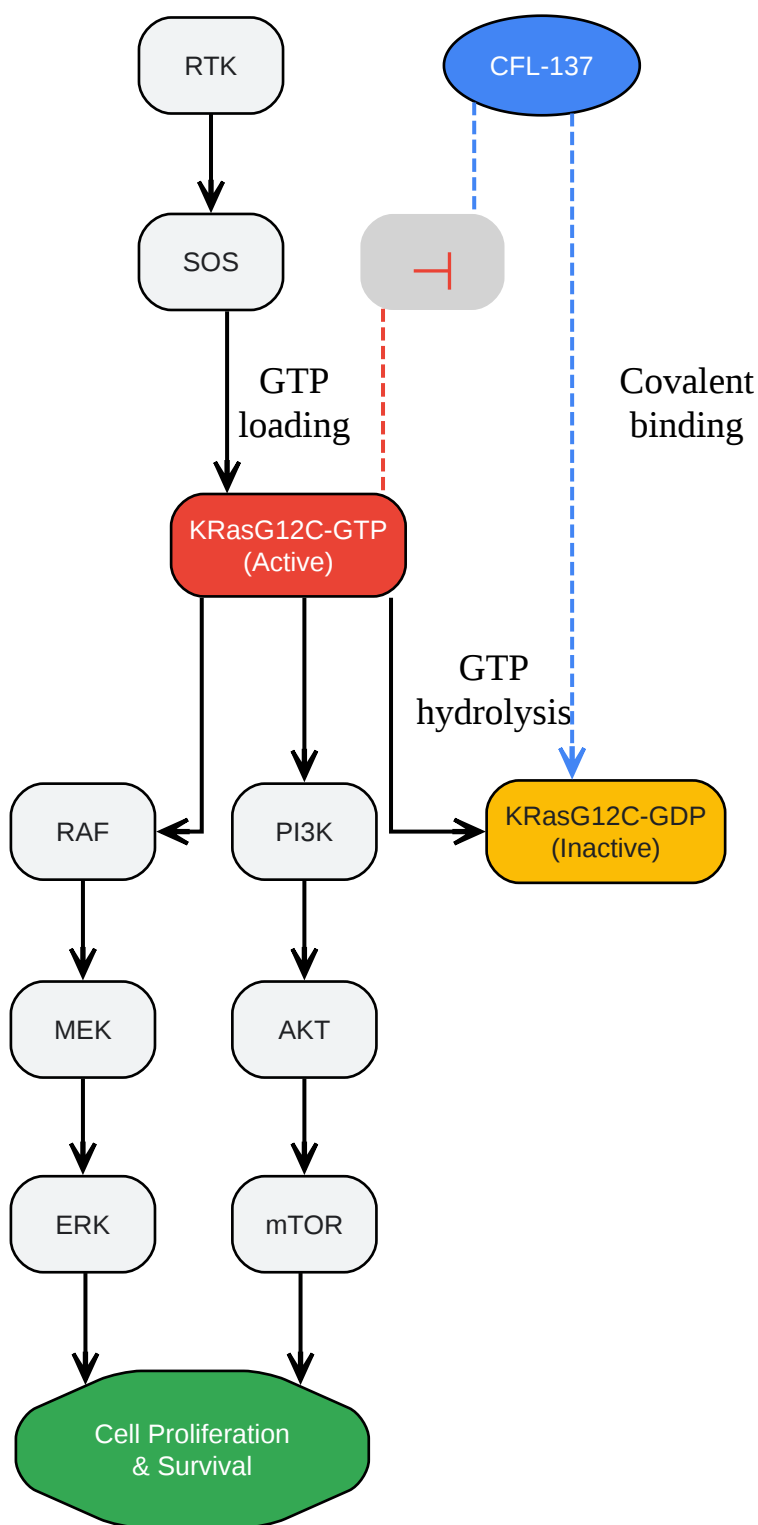
- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **CFL-137** in complete culture medium from the DMSO stock. The final DMSO concentration should be below 0.5%.
- Remove the medium from the wells and add 100 µL of the **CFL-137** dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

KRasG12C Signaling Pathway Inhibition by CFL-137

The diagram below illustrates the mechanism of action of **CFL-137**. In cancer cells with the KRasG12C mutation, the KRas protein is constitutively active, leading to the activation of downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. **CFL-137** covalently binds to the mutant cysteine in KRasG12C, locking it in an inactive state and thereby inhibiting these downstream signals.

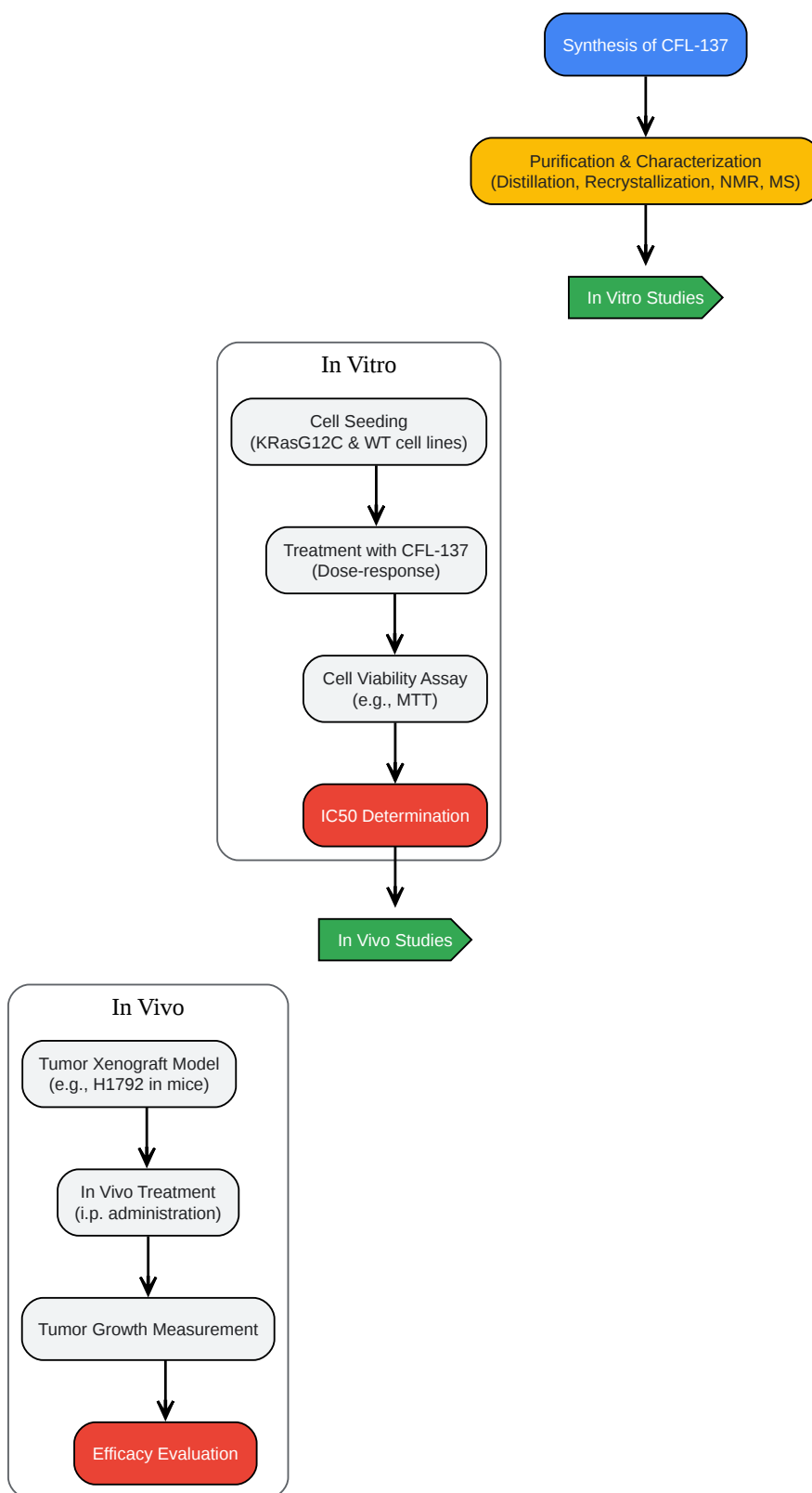


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CFL-137 inhibits the KRasG12C signaling pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of a KRasG12C inhibitor like **CFL-137**, from initial synthesis to in vivo efficacy studies.



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Preclinical evaluation workflow for **CFL-137**.

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